2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a 2-chlorobenzylsulfanyl group at position 2, a methylamino substituent at position 4, and a phenyl ring at position 5.
The synthesis typically involves nucleophilic substitution reactions, where thiol-containing intermediates react with halogenated precursors under reflux conditions in polar aprotic solvents like pyridine or DMF . Crystallographic studies reveal that such derivatives often adopt planar or slightly distorted conformations, stabilized by intramolecular hydrogen bonds and π-π stacking interactions .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-22-18-15(11-21)17(13-7-3-2-4-8-13)23-19(24-18)25-12-14-9-5-6-10-16(14)20/h2-10H,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLXCWKBERWOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate nitrile and amine precursors.
Introduction of the Chlorobenzyl Group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Methylamino Group: This can be done through an amination reaction, where a methylamine source is introduced to the pyrimidine ring.
Addition of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 368.86 g/mol. Its structure features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group, a methylamino group, and a phenyl group, contributing to its diverse chemical behavior.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study on phenothiazinyl pyrimidines, which share structural similarities with 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile, demonstrated their effectiveness against various gram-positive and gram-negative bacteria as well as fungi . The antimicrobial activity was evaluated using the filter paper disc diffusion method, showing varying degrees of effectiveness against pathogens such as Escherichia coli and Candida albicans.
Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer activities. The presence of specific substituents on the pyrimidine ring can enhance cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical studies, suggesting potential for development into therapeutic agents .
Pesticidal Applications
The structural characteristics of pyrimidine derivatives make them suitable candidates for use as pesticides. Research has highlighted their effectiveness in controlling agricultural pests, including insects and nematodes. Compounds with similar structures have been formulated into plant protection agents that demonstrate high efficacy against various agricultural pests .
Synthesis and Evaluation
A case study focused on synthesizing novel pyrimidine derivatives revealed that modifications to the sulfanyl and amino groups significantly influence biological activity. The synthesized compounds were subjected to rigorous testing for antimicrobial properties against a panel of microorganisms, yielding promising results that support further investigation into their pharmacological potential .
Formulation Development
Another case study explored the formulation of this compound as a pesticide. The study assessed the stability and efficacy of different formulations in field trials, demonstrating effective pest control while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorobenzyl vs.
- Amino vs. Alkyl Substituents: Methylamino or cyclohexylamino groups at position 4 introduce hydrogen-bond donors, critical for target recognition, whereas alkyl chains (e.g., 2-methylpropyl) prioritize lipophilicity and membrane permeability .
- Phenyl vs. Anilino Groups: A phenyl group at position 6 favors π-π stacking, while substituted anilino groups (e.g., 3-trifluoromethylanilino) introduce steric and electronic effects that modulate receptor affinity .
Pharmacological and Physicochemical Properties
- Antimicrobial Potential: Derivatives with methylamino or methoxyethylsulfanyl groups exhibit moderate antibacterial activity, attributed to their ability to disrupt microbial cell membranes .
- Solubility and Bioavailability: The nitrile group at position 5 improves water solubility, but bulky substituents (e.g., cyclohexylamino) reduce it. Chlorobenzyl derivatives balance solubility and lipophilicity for optimal pharmacokinetics .
Biological Activity
The compound 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile (CAS Number: 242472-20-4) belongs to a class of pyrimidine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article presents an overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.86 g/mol. The presence of the chlorobenzyl sulfanyl group and the methylamino substituent contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. In particular, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria and mycobacteria. For instance, a study evaluated a series of pyrimidine derivatives and found that those containing halogen substitutions exhibited enhanced antibacterial efficacy compared to their non-halogenated counterparts .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chlorobenzyl sulfanyl derivative | Staphylococcus aureus | < 1 µg/mL |
| 2-Chlorobenzyl sulfanyl derivative | Mycobacterium tuberculosis | < 5 µg/mL |
| Other pyrimidine derivatives | Escherichia coli | > 10 µg/mL |
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition related to DNA biosynthesis. For example, derivatives similar to this compound have been reported to inhibit topoisomerases and other vital enzymes involved in cancer cell replication .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving various cancer cell lines, the compound exhibited cytotoxicity with IC50 values in the low micromolar range. The following table summarizes the cytotoxic effects observed:
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 7.2 |
| A549 (lung cancer) | 9.1 |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. The introduction of electron-withdrawing groups (such as chloro or nitro groups) has been correlated with increased potency against specific targets. Research has indicated that modifications on the phenyl ring can significantly alter both antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a chloro-substituted pyrimidine precursor (e.g., 2-chloro-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile) with 2-chlorobenzyl mercaptan in a polar aprotic solvent like pyridine or DMF. Heating under reflux (6–12 hours) and using a base (e.g., K₂CO₃) improves yield . Post-reaction, crystallization from ethanol or CHCl₃/EtOH (1:1) yields pure crystals .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 excess of thiol reagent) to drive completion.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 13.777 Å, b = 8.496 Å, c = 18.588 Å, and β = 97.56° . Key interactions include:
- C–H···π interactions between the pyrimidine ring and chlorobenzyl group (distance: ~3.5 Å).
- π–π stacking between phenyl rings (centroid-centroid distance: 3.8–4.2 Å) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. trifluoromethyl groups) affect the compound’s conformational flexibility and bioactivity?
- Methodology : Compare analogs (e.g., 2-[(4-chlorobenzyl)sulfanyl] vs. 2-[3-(trifluoromethyl)anilino] derivatives) using DFT calculations and SC-XRD. Key findings:
- Electron-withdrawing groups (e.g., -CF₃) increase pyrimidine ring planarity, reducing torsional angles (e.g., N1–C2–S1 angle: 121.65° vs. 119.73° in chloro analogs) .
- Bioactivity : Chloro derivatives show stronger hydrogen bonding with target enzymes (e.g., kinase inhibitors) due to enhanced electronegativity .
Q. What computational strategies are effective for docking this compound into protein targets (e.g., kinases)?
- Methodology : Use Lamarckian genetic algorithms (LGA) in AUTODOCK 3.0 for flexible ligand docking . Parameters:
- Grid resolution : 0.375 Å.
- Scoring function : Empirical free energy (ΔG) calibrated with 30 protein-ligand complexes (RMSD < 2.2 Å) .
Q. How can NMR and XRD data resolve contradictions in reported tautomeric forms of pyrimidine derivatives?
- Case Study : Discrepancies in NH tautomerism (e.g., enol vs. keto forms) are resolved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
